molecular formula C15H17N5O B1272092 (4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone CAS No. 885949-72-4

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone

Cat. No.: B1272092
CAS No.: 885949-72-4
M. Wt: 283.33 g/mol
InChI Key: AOXSDOHXFGXRBV-UHFFFAOYSA-N
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Description

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Imaging Agent in Parkinson's Disease

  • Application: A study synthesized a derivative of this compound as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Inhibitor in Type 2 Diabetes

  • Application: It was evaluated as an inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes (Ammirati et al., 2009).

Fluorescent Logic Gates

  • Application: Compounds including this chemical structure were studied as fluorescent logic gates, potentially useful for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Corrosion Inhibition

  • Application: It showed potential as a corrosion inhibitor for mild steel in acidic medium, demonstrating significant inhibition efficiency (Singaravelu et al., 2022).

Anti-Inflammatory Activity

  • Application: Derivatives of this compound were synthesized and showed high anti-inflammatory activity by inhibiting proinflammatory cytokines (Ottosen et al., 2003).

Anti-HIV Activity

  • Application: Certain derivatives exhibited selective inhibition of HIV-2 strain, showing potential as anti-HIV agents (Ashok et al., 2015).

Molecular Docking Studies

  • Application: The compound was involved in molecular docking studies to understand its antibacterial activity (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-aminophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c16-13-4-2-12(3-5-13)14(21)19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSDOHXFGXRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195381
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-72-4
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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